Stichloroside C2
Description
Structure
2D Structure
Properties
CAS No. |
78244-70-9 |
|---|---|
Molecular Formula |
C68H109O33 |
Molecular Weight |
1437.6 g/mol |
IUPAC Name |
[1-[16-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3-[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpent-4-en-2-yl] acetate |
InChI |
InChI=1S/C68H108O32/c1-27(2)20-30(90-29(4)72)21-67(9)39-15-18-66(8)32-12-13-38-64(5,6)40(16-17-65(38,7)31(32)14-19-68(39,66)63(84)100-67)95-62-56(55(44(77)36(24-71)93-62)98-61-50(83)54(86-11)43(76)35(23-70)92-61)99-59-47(80)45(78)51(28(3)89-59)96-57-46(79)41(74)37(26-88-57)94-58-48(81)52(33(73)25-87-58)97-60-49(82)53(85-10)42(75)34(22-69)91-60/h12,28,30-31,33-62,69-71,73-83H,1,13-26H2,2-11H3 |
InChI Key |
VECKXSFREZJYRP-OBMFGYDUSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(CC(=C)C)OC(=O)C)C)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(CC(=C)C)OC(=O)C)C)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Stichloroside C2; |
Origin of Product |
United States |
I. Research Overview and Contextualization of Stichloroside C2
Stichloroside C2 within the Domain of Marine Natural Products Chemistry
This compound is a triterpenoid (B12794562) saponin (B1150181), a class of secondary metabolites predominantly found in marine invertebrates, especially sea cucumbers (Class Holothuroidea) uni.luuni-freiburg.deuni-freiburg.denih.govresearchgate.netuni.lu. These compounds are characterized by an amphiphilic structure, comprising a lipophilic triterpenoid aglycone and a hydrophilic sugar chain nih.gov. The discovery of STC2 contributes to the expanding catalog of marine natural products, which are increasingly recognized as valuable sources for novel bioactive compounds with potential applications in various fields, including medicine and pharmacology nih.gov.
Initially, this compound was isolated and characterized from the sea cucumber species Stichopus chloronotus. More recently, it has also been identified in Thelenota ananas, another species of sea cucumber collected from regions such as the South China Sea uni.lu. The presence of such complex chemical structures underscores the sophisticated biochemical pathways present in marine organisms, often serving ecological roles such as chemical defense against predators uni-freiburg.deuni-freiburg.deresearchgate.net.
Academic Significance of Triterpenoid Saponins (B1172615) from Holothurians in Chemical Biology
Triterpenoid saponins from holothurians hold significant academic importance in chemical biology due to their diverse and potent biological activities. Over 300 triterpene glycosides have been isolated and identified from various sea cucumber species, showcasing a wide spectrum of bioactivities uni-freiburg.de. These activities include antitumour, antifungal, antibacterial, hypolipidemic, anti-hyperuricemic, and immunomodulatory effects uni.luuni-freiburg.deuni-freiburg.deresearchgate.netuni.lu.
The biological effects of these saponins, including STC2, are often attributed to their ability to interact with and disrupt cell membranes. They achieve this by selectively binding to cell-membrane sterols, leading to the formation of saponin-sterol complexes that disturb membrane permeability and can result in cell lysis. The specific biological activity of a saponin is influenced by its chemical structure, including the nature of both the aglycone (the non-sugar part) and the attached carbohydrate moiety, as well as the presence and position of functional groups such as sulfate (B86663) or acetoxy groups uni.lu.
This compound, in particular, has garnered attention for its significant antitumour properties. Recent research indicates that STC2 effectively inhibits the proliferation and clonogenesis of human triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, and mouse TNBC cell line 4T1, in a dose-dependent manner uni.lu. Furthermore, STC2 has been shown to induce apoptosis and cell cycle arrest in these cancer cell lines uni.lu. Its mechanism of action involves inducing DNA damage, upregulating the protein expression of the DNA double-strand break marker γ-H2AX, and modulating key signaling pathways. Specifically, STC2 downregulates the protein expression of phosphorylated cyclin-dependent kinase 1 (CDK1), cyclin B1, CDK2, and cyclin A2, while upregulating Bax and cleaved PARP protein expression. It also promotes E-cadherin expression and inhibits vimentin (B1176767) expression, indicating an ability to inhibit epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis uni.lu. Additionally, STC2 upregulates the phosphorylation levels of mitogen-activated protein kinase (MAPK) signaling pathway-related proteins (p38, JNK, and ERK1/2) and downregulates Akt phosphorylation.
The following table presents key research findings related to this compound's inhibitory effects on cancer cell lines:
Table 1: Inhibitory Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Type | IC50 Value (µM) |
| MCF-7 | Human Breast Cancer | < 5 uni.lu |
| MDA-MB-231 | Human Triple-Negative Breast Cancer (TNBC) | < 5 uni.lu |
| 4T1 | Mouse Triple-Negative Breast Cancer (TNBC) | < 5 uni.lu |
Table 2: this compound Inhibition of Clonogenesis in TNBC Cell Lines
| Cell Line | STC2 Concentration (µM) | Clonal Reduction (%) | P-value |
| MDA-MB-231 | 0.25 | 52.44 ± 4.56 uni.lu | < 0.001 uni.lu |
| MDA-MB-231 | 0.5 | 81.43 ± 3.83 uni.lu | < 0.001 uni.lu |
| MDA-MB-231 | 1 | 95.90 ± 3.41 uni.lu | < 0.001 uni.lu |
| 4T1 | 0.25 | 46.92 ± 3.32 uni.lu | < 0.001 uni.lu |
| 4T1 | 0.5 | 87.32 ± 3.74 uni.lu | < 0.001 uni.lu |
| 4T1 | 1 | 97.64 ± 2.99 uni.lu | < 0.001 uni.lu |
Historical Trajectory of this compound Discovery and Foundational Characterization
The foundational characterization of this compound dates back to 1981. It was first isolated and structurally elucidated by a research team including I. Kitagawa, M. Kobayashi, T. Inamoto, T. Yasuzawa, and Y. Kyogoku. Their work involved the extraction of this compound, along with several other antifungal oligoglycosides (Stichlorosides A1, A2, B1, B2, and C1), from the sea cucumber Stichopus chloronotus.
The structures of these compounds, including this compound, were determined through comprehensive spectroscopic analyses, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data uni.lu. This initial characterization established this compound as a triterpene glycoside, belonging to the holostane type, which is a common structural feature among sea cucumber saponins nih.gov. Early investigations into these compounds often focused on their antifungal properties, which were among the first biological activities identified. Over time, research expanded to explore other significant biological effects, leading to the more recent detailed studies on its antitumour activities and the underlying molecular mechanisms uni.lu.
Ii. Natural Occurrence and Ecological Distribution of Stichloroside C2
Identification and Isolation from Thelenota ananas
The pineapple sea cucumber, Thelenota ananas, is a notable source of Stichloroside C2. nih.gov This species is commonly found in the South China Sea, including near the Xisha Islands. nih.gov Research conducted on specimens from this region has led to the successful isolation and characterization of this compound along with other saponins (B1172615). nih.govnih.gov
The isolation process typically begins with the extraction of the dried sea cucumber tissue with a 75% ethanol (B145695)/water mixture. nih.gov This crude extract is then subjected to further purification steps. nih.gov One common method involves silica (B1680970) gel column chromatography, using a stepwise gradient of dichloromethane (B109758) and methanol (B129727) to separate the extract into different fractions. nih.gov
In one study, a 1,500 g dry weight sample of Thelenota ananas yielded 11.7 g of crude extract. nih.gov Subsequent chromatographic separation of this extract resulted in the isolation of this compound. nih.gov The structure of the isolated compound is then confirmed through spectroscopic analysis.
Discovery and Isolation from Stichopus chloronotus
The green sea cucumber, Stichopus chloronotus, is another holothurian species from which this compound has been isolated. researchgate.netnih.gov This species is also a source of a variety of other triterpene glycosides. jbarbiomed.comresearchgate.net The isolation of this compound from S. chloronotus was a significant finding in the study of sea cucumber saponins. nih.govfrdc.com.au
The isolation procedure from S. chloronotus involves chromatographic methods to separate the complex mixture of glycosides present in the animal's tissues. jbarbiomed.comresearchgate.net The structural elucidation of this compound from this species was achieved through the interpretation of spectroscopic data and comparison with known compounds. nih.gov
Presence and Isolation from Stichopus variegatus
The sea cucumber Stichopus variegatus is known to produce a range of triterpene glycosides, including variegatusides A, B, and C-F, as well as holothurin (B576866) B. nih.gov While research on this species has led to the discovery of novel saponins, the direct isolation of this compound from Stichopus variegatus has not been explicitly detailed in the same manner as for T. ananas and S. chloronotus. However, the presence of other structurally related glycosides in S. variegatus suggests a potential for the biosynthesis of a diverse array of saponins within this species. nih.govbrieflands.com
Comparative Analysis of this compound Across Different Holothurian Species
Triterpene glycosides, including this compound, are considered chemotaxonomic markers in sea cucumbers, meaning their presence and distribution can be characteristic of specific genera or families. nih.gov this compound belongs to the holostane type of triterpene glycosides, which are characterized by a γ(18,20)-lactone in the aglycone structure. semanticscholar.orgresearchgate.net
The structural features of saponins can vary significantly between different sea cucumber species. nih.gov For instance, glycosides can differ in the number and type of sugar units in their carbohydrate chain, as well as the presence or absence of sulfate (B86663) groups. semanticscholar.org While this compound has been definitively isolated from Thelenota ananas and Stichopus chloronotus, the saponin (B1150181) profiles of other species, such as Stichopus variegatus, may feature different primary glycosides. nih.govresearchgate.netnih.gov
Below is a comparative table summarizing the occurrence of this compound and related compounds in the discussed holothurian species.
| Holothurian Species | This compound Presence | Other Notable Triterpene Glycosides |
|---|---|---|
| Thelenota ananas | Isolated and characterized nih.govmdpi.com | Other unidentified saponins nih.gov |
| Stichopus chloronotus | Isolated and characterized researchgate.netnih.gov | Stichlorosides A1, A2, B1, B2, C1, Stichoposide D, Stichloroside F nih.govresearchgate.net |
| Stichopus variegatus | Not explicitly reported as isolated | Variegatusides A, B, C, D, E, F, Holothurin B nih.gov |
Iii. Advanced Methodologies for Stichloroside C2 Isolation and Purification
Sophisticated Extraction Techniques for Holothurian Saponins (B1172615)
The initial step in obtaining Stichloroside C2 involves the extraction of saponins from the sea cucumber biomass. This process typically begins with solvent-based methods designed to efficiently recover the target compounds from the complex biological matrix.
Optimized Solvent-Based Extraction (e.g., Ethanol (B145695)/Water, n-Butanol Partitioning)
For the isolation of this compound from Thelenota ananas, a common approach involves the extraction of dried sea cucumber samples with an ethanol/water mixture. For instance, 1,500 g of dry Thelenota ananas was extracted using 75% ethanol/water (EtOH/H2O), yielding a crude extract weighing 11.7 g nih.gov. Other studies have also utilized 70% ethanol for the initial extraction of saponins from Stichopus variegates and Thelenota ananas.
Following the initial solvent extraction, n-butanol partitioning is frequently employed to further enrich the saponin (B1150181) fraction. The combined and concentrated ethanolic extract is typically suspended in deionized water and then subjected to successive partitioning with n-butanol. This liquid-liquid extraction step effectively transfers the saponins into the n-butanol phase, separating them from more polar or non-polar impurities. For example, a methanol (B129727) extract from Stichopus chloronotus was partitioned between water and n-butanol. An alternative approach involves dissolving the dried extract in 90% aqueous methanol and partitioning against n-hexane, followed by adjusting the water content and partitioning against dichloromethane (B109758) and chloroform.
Table 1: Summary of Initial Extraction Parameters and Yields
| Source Organism | Extraction Solvent | Initial Sample Weight (Dry) | Crude Extract Yield | Reference |
| Thelenota ananas | 75% EtOH/H2O | 1,500 g | 11.7 g | nih.gov |
| Stichopus variegates | 70% Ethanol | Not specified | Not specified | |
| Thelenota ananas | 70% Ethanol | 956 g | 29.8 g | |
| Stichopus chloronotus | Hot Methanol | 6 kg (fresh) | 10.45 g |
Advanced Chromatographic Separation Protocols
Given the complexity of sea cucumber saponin mixtures, a sequence of advanced chromatographic techniques is essential for the isolation and purification of individual compounds like this compound.
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography serves as a crucial initial separation step for the crude extract. The total crude extract obtained from the solvent extraction is typically loaded onto a silica gel column nih.gov. Elution is performed using a stepwise gradient of solvents, commonly dichloromethane and methanol, with increasing polarity to separate the extract into several fractions nih.gov. For instance, a protocol for Thelenota ananas utilized dichloromethane/methanol gradients of 15:1, 8:1, 6:1, and finally pure methanol (v/v) to yield four main fractions (HSA1–HSA4) nih.gov. Similarly, for Stichopus chloronotus, a gradient of dichloromethane-methanol (10:1, 3:1, 1:1, v/v) was applied.
Reversed-Phase Silica Gel Chromatography (e.g., Lichroprep RP-18)
Following initial fractionation by normal-phase silica gel chromatography, reversed-phase silica gel chromatography is often employed for further purification of enriched fractions. For example, subfraction HSA1 (3.52 g) from Thelenota ananas was subjected to medium-pressure liquid chromatography (MPLC) using an octadecyl silane (B1218182) (ODS) column nih.gov. This column was eluted with a gradient of 10% to 100% (v/v) methanol/water to yield further subfractions nih.gov. Another study on Stichopus variegates utilized reversed-phase silica, specifically Lichroprep RP-18 (40–63 μm), after the n-butanol extraction step. Lichroprep RP-18 is a type of irregularly shaped silica gel with an octadecyl derivative, characterized by a particle size range of 40-63 μm and a mean pore size of 10 nm, making it suitable for reversed-phase separations.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes (e.g., Zorbax SB C-18)
High-Performance Liquid Chromatography (HPLC) is a vital technique for both analytical assessment and preparative isolation of this compound, providing high resolution and purity. Semi-preparative reversed-phase HPLC is commonly used as a final purification step nih.gov. For the isolation of this compound, a YMC column (5 μm particle size) was employed, with elution carried out using 44% acetonitrile/water (0.1% formic acid) nih.gov. This method successfully yielded 12 mg of this compound (referred to as compound 2) with a retention time of 29 minutes at a flow rate of 2.0 mL/min nih.gov.
Zorbax SB C-18 columns are frequently mentioned for the purification of various saponins. These columns are non-endcapped C18 phases, designed with sterically protected siloxane bonds that offer high stability under low pH conditions and at elevated temperatures, making them suitable for both UHPLC and HPLC applications.
Table 2: HPLC Parameters for this compound Isolation
| Column Type | Particle Size | Mobile Phase | Flow Rate | Retention Time (tR) | Yield (from subfraction) | Reference |
| YMC (RP-HPLC) | 5 μm | 44% MeCN/H2O (0.1% HCOOH) | 2.0 mL/min | 29 min | 12 mg | nih.gov |
High-Performance Countercurrent Chromatography (HPCPC)
High-Performance Countercurrent Chromatography (HPCPC) represents an advanced liquid-liquid chromatographic technique particularly well-suited for the purification of natural products, including saponins from sea cucumbers. HPCPC is advantageous for isolating saponins from complex extracts, especially when compounds exhibit similar physicochemical and amphiphilic properties, which often pose challenges for traditional column chromatography. This technique has been successfully applied to achieve high purity and recovery of saponins. For instance, HPCPC was used for the purification of saponin-enriched iso-butanol extracts from Holothuria lessoni, utilizing a solvent system such as the lower phase of chloroform–methanol–water (7:13:8). The ability of HPCPC to handle crude or semi-purified extracts without a solid stationary phase minimizes irreversible adsorption and sample loss, contributing to its effectiveness in isolating challenging compounds like Stichlorosides.
Iv. Structural Elucidation and Spectroscopic Characterization of Stichloroside C2
Application of High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of complex natural products like Stichloroside C2. This technique provides highly accurate mass-to-charge (m/z) ratios, which can be used to calculate the elemental composition with high confidence.
Electrospray Ionization Mass Spectrometry (ESIMS)
Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique widely employed for the analysis of polar, thermally labile, and high molecular weight compounds, such as triterpene saponins (B1172615). For this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) analysis was crucial in determining its molecular formula. The HRESIMS data revealed a pseudomolecular ion peak at m/z 1436.6815 in the negative ion mode ([M-H]), corresponding to the molecular formula CHO. This experimentally determined mass closely matched the calculated mass of 1436.6824 for CHO, confirming the elemental composition of this compound nih.gov.
Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound
| Ion Type | m/z (Experimental) | Molecular Formula | m/z (Calculated) |
| [M-H] | 1436.6815 | CHO | 1436.6824 |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is renowned for its ultra-high resolution and mass accuracy, making it a powerful tool for the structural elucidation of complex natural products. While specific FTICR-MS data for this compound were not directly available in the immediate search results, FTICR-MS is generally applied in the characterization of triterpene oligoglycosides from sea cucumbers to confirm molecular formulas and provide detailed fragmentation patterns that aid in establishing the aglycone and sugar chain compositions mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of organic structure elucidation, providing atom-by-atom information about the connectivity and stereochemistry of a molecule. Extensive NMR spectroscopic analyses were employed for the identification of this compound nih.gov.
One-Dimensional NMR (1H-NMR, 13C-NMR)
One-dimensional (1D) NMR experiments, including Proton Nuclear Magnetic Resonance (H-NMR) and Carbon-13 Nuclear Magnetic Resonance (C-NMR), provide fundamental information about the number and types of protons and carbons, respectively, within the this compound molecule.
H-NMR spectroscopy reveals the chemical environment of each proton, their multiplicity (due to coupling with neighboring protons), and integration (relative number of protons). For complex saponins, the characteristic signals of anomeric protons of sugar moieties, methyl groups of the triterpene aglycone, and olefinic protons are particularly informative nih.govnih.gov.
Detailed H and C NMR data for this compound, recorded in pyridine-d, are reported in supplementary materials of the primary research article describing its isolation and characterization nih.gov. These data include specific chemical shifts (δ) and coupling constants (J) that are essential for confirming the structure.
Two-Dimensional NMR (HSQC, HMBC, 1H-1H COSY, ROESY)
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms that are not directly coupled in 1D NMR spectra, thus providing a comprehensive picture of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals to which they are directly attached. This experiment is vital for assigning proton and carbon signals simultaneously and for distinguishing between CH, CH, and CH groups mdpi.comnih.gov.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establishes correlations between protons and carbons separated by two or three bonds. HMBC correlations are particularly valuable for identifying quaternary carbons, locating carbonyl groups, and establishing the connectivity between the aglycone and the sugar chain, as well as the linkages between individual sugar units mdpi.comnih.gov.
Homoneclear Correlation Spectroscopy (H-H COSY) identifies protons that are coupled to each other through two or three bonds. This experiment helps in tracing proton spin systems and elucidating the connectivity within the sugar moieties and the aglycone skeleton mdpi.com.
The combined application of these 2D NMR techniques, alongside 1D NMR and high-resolution mass spectrometry, allowed for the unambiguous assignment of the complex structure of this compound nih.govmdpi.com.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline compounds, providing precise information on atomic positions, bond lengths, and absolute stereochemistry. wikipedia.orgcam.ac.uk While direct X-ray crystallographic data for this compound itself are not widely detailed in the provided literature, the absolute stereochemistry of its genuine aglycone, dehydrostichlorogenol, was established indirectly through the X-ray analysis of the closely related compound, stichlorogenol. researchgate.net
Chemical Evidence and Derivatization Approaches for Structural Confirmation
For holostane-type triterpene glycosides like this compound, common chemical approaches include:
Acid Hydrolysis: This method is often employed to cleave the glycosidic bonds, liberating the aglycone and individual monosaccharide units. researchgate.net The identification of these liberated sugar components (e.g., D-xylose, D-quinovose, D-glucose, 3-O-methyl-D-glucose, 3-O-methyl-D-xylose) and the aglycone (dehydrostichlorogenol in the case of this compound) provides strong evidence for the composition of the glycoside. nih.govnih.gov
Enzymatic Digestion: Similar to acid hydrolysis, enzymatic digestion can selectively cleave specific glycosidic linkages, aiding in the determination of the sugar sequence and the point of attachment to the aglycone. For instance, enzymatic digestion has been used to liberate stichlorogenol and dehydrostichlorogenol from related stichlorosides. nih.gov
Acetylation or Methylation: Derivatization reactions such as acetylation of hydroxyl groups or methylation of free hydroxyls can confirm the number and positions of these groups, as well as differentiate between primary, secondary, and tertiary hydroxyls. Changes in spectroscopic data (e.g., NMR chemical shifts) upon derivatization provide direct evidence for the original hydroxyl positions and the linkages within the sugar chain. instruct-eric.org
These chemical transformations, coupled with subsequent spectroscopic analysis of the derivatives, provide complementary and corroborative evidence to support the proposed structure of this compound.
Comparative Structural Analysis with Known Holostane-Type Triterpene Glycosides
This compound is classified as a holostane-type triterpene glycoside, a group of compounds characteristic of sea cucumbers. nih.govresearchgate.net Comparative structural analysis with other known holostane glycosides highlights both common features and unique characteristics of this compound.
Aglycone Structure: The aglycone of this compound is dehydrostichlorogenol. researchgate.netnih.gov This aglycone is notable for being a lanost-7-ene type, which was identified as one of the first examples of such aglycones isolated from sea cucumbers. researchgate.netnih.gov Many other holostane glycosides typically feature a Δ9(11)-ene moiety in their aglycone, making the Δ7-ene system of dehydrostichlorogenol a distinguishing feature. nih.gov Furthermore, dehydrostichlorogenol possesses an additional double bond at Δ25 (terminal methylene (B1212753) moiety) compared to stichlorogenol, the aglycone of Stichlorosides A1, B1, and C1. researchgate.netnih.gov
Carbohydrate Chain: The carbohydrate chain of this compound, like many sea cucumber triterpene glycosides, is attached at the C-3 position of the aglycone. nih.govresearchgate.net These sugar chains can consist of up to six monosaccharide units. nih.govresearchgate.net Common monosaccharide units found in these glycosides include D-xylose, D-quinovose, D-glucose, 3-O-methyl-D-glucose, and 3-O-methyl-D-xylose. nih.govresearchgate.net Typically, the first sugar unit linked to the aglycone is D-xylose, and 3-O-methyl-D-glucose or 3-O-methyl-D-xylose often serve as terminal units. nih.gov A key comparative point for this compound and other stichlorosides from Stichopus chloronotus is the absence of sulfate (B86663) groups in their sugar moieties, differentiating them from many other sulfated triterpene glycosides found in other sea cucumber species. instruct-eric.org
The structural variations among stichlorosides (A1, A2, B1, B2, C1, C2) primarily lie in their aglycone modifications and the specific arrangements of their oligosaccharide chains.
Table 1: Comparative Aglycone Features of Stichlorosides
| Compound | Aglycone | Aglycone Double Bonds | Sulfate Group in Sugar Chain |
| Stichloroside A1 | Stichlorogenol | Δ7 | Absent |
| Stichloroside A2 | Dehydrostichlorogenol | Δ7, Δ25(26) | Absent |
| Stichloroside B1 | Stichlorogenol | Δ7 | Absent |
| Stichloroside B2 | Dehydrostichlorogenol | Δ7, Δ25(26) | Absent |
| Stichloroside C1 | Stichlorogenol | Δ7 | Absent |
| This compound | Dehydrostichlorogenol | Δ7, Δ25(26) | Absent |
This comparative analysis underscores that this compound shares the characteristic holostane triterpene skeleton and non-sulfated sugar chain common to Stichopus species, while its dehydrostichlorogenol aglycone with a Δ25(26) double bond distinguishes it within the stichloroside series. researchgate.netnih.govnih.govinstruct-eric.org
V. Biosynthetic Pathways and Precursor Derivations of Stichloroside C2
Genesis from the Mevalonate (B85504) Pathway
The genesis of triterpenoids, such as the aglycone core of Stichloroside C2, primarily originates from the mevalonate (MVA) pathway in animals and higher plants. This pathway, also identified in sea cucumbers through transcriptomic analysis, initiates with the condensation of three units of acetyl-CoA. This sequence leads to the formation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), which is subsequently reduced to mevalonate. Further phosphorylation and decarboxylation steps convert mevalonate into the key five-carbon isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These activated isoprenoid units serve as the fundamental building blocks for the vast array of terpenoid compounds.
Role of Farnesyl Diphosphate and Squalene (B77637) in Triterpene Scaffold Formation
The C5 units, IPP and DMAPP, are sequentially condensed to form longer isoprenoid chains. Farnesyl diphosphate synthase (FPS) catalyzes the sequential 1'-4 condensation of IPP with DMAPP, and then with the resulting geranyl diphosphate (GPP), to yield farnesyl diphosphate (FPP). FPP, a C15 compound, represents a crucial branching point in the isoprenoid pathway, serving as a precursor for sesquiterpenes, sterols, and triterpenes.
For triterpene scaffold formation, two molecules of FPP undergo a head-to-head condensation reaction. This step is catalyzed by squalene synthase (SQS), which converts two FPP molecules into squalene (C30) via a presqualene diphosphate (PSPP) intermediate. Squalene is an acyclic triterpene and a pivotal common precursor for the biosynthesis of both sterols and other diverse triterpenoid (B12794562) structures.
Lanosterol (B1674476) and Parkeol (B1252197) as Hypothetical Biosynthetic Intermediates
Following the formation of squalene, a critical oxidative step occurs where squalene is converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. The subsequent cyclization of 2,3-oxidosqualene is a defining step in determining the triterpene scaffold. This cyclization is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs).
In sea cucumbers, the cyclization of 2,3-oxidosqualene can lead to different tetracyclic triterpene precursors, notably lanosterol and parkeol. While lanosterol is the universal precursor for sterols in animals and fungi, and also found in plants, sea cucumbers exhibit a unique characteristic where parkeol (lanosta-9(11),24-dien-3β-ol) is often the sole cyclization product of squalene, rather than lanosterol or cycloartenol. This distinction is significant, as the choice between lanosterol and parkeol depends on the intranuclear double bond position in the biosynthesizing aglycones. Both lanosterol and parkeol are considered important intermediates for the synthesis of aglycones containing the characteristic 18(20)-lactone found in holostane derivatives.
Elucidation of Postulated Biosynthetic Schemes for Holostane Triterpene Glycosides
The biosynthesis of sea cucumber triterpene glycosides, including holostane types like this compound, is often described as a "mosaic" or combinatorial process. This implies that the aglycone (triterpene backbone) and the carbohydrate chains are formed independently and can be assembled through a biosynthetic network. The aglycones of most sea cucumber saponins (B1172615) belong to the holostane series, characterized by a lanostane-3β-ol structure with a γ(18,20)-lactone in the E-ring.
Postulated schemes suggest that the lanostane (B1242432) precursors, derived from lanosterol or parkeol, undergo further enzymatic modifications. These modifications include the formation of the 18(20)-lactone ring, which is a hallmark of holostane triterpenes. Additional transformations, such as the introduction of double bonds (e.g., 7(8)- or 9(11)-double bonds in the cyclic system and 24(25)-double bonds in the side chain), and the incorporation of hydroxyl, epoxy, acetyl, and oxo groups, contribute to the structural diversity of the aglycones.
Enzymatic Transformations and Glycosylation Mechanisms in Saponin (B1150181) Assembly
Enzymatic transformations play a crucial role throughout the biosynthesis of this compound. As mentioned, oxidosqualene cyclases (OSCs) are central to the cyclization of 2,3-oxidosqualene, forming the specific triterpene alcohol scaffolds like lanosterol or parkeol. Following the formation and modification of the aglycone, the glycosylation process occurs, involving the attachment of sugar units to the aglycone. In sea cucumber triterpene glycosides, the carbohydrate chain is typically attached to the C-3 position of the aglycone.
The sugar moieties commonly found in these glycosides include D-xylose, D-glucose, D-quinovose, and 3-O-methyl-D-glucose. These monosaccharides are assembled into oligosaccharide chains, which can be linear or branched, and often feature sulfate (B86663) groups at various positions. The specific enzymes responsible for these glycosylation steps are glycosyltransferases, which sequentially add sugar residues to the growing carbohydrate chain. While the precise glycosyltransferases involved in this compound assembly are not extensively detailed in the provided literature, the general mechanism involves the transfer of activated sugar molecules to the aglycone or existing sugar chain. The structural variability in the carbohydrate chains, including the number and positions of sulfate groups, highlights the complexity of these enzymatic assembly processes.
Investigation of Biosynthetic Plasticity in Response to Environmental Factors
The study of biosynthetic plasticity in marine organisms like sea cucumbers, particularly in response to environmental factors, is a challenging but emerging field. Biosynthetic studies of triterpene glycosides in sea cucumbers have historically been difficult to conduct. However, recent genetic studies, such as transcriptomic analyses of sea cucumber tissues, have begun to identify sequences corresponding to genes of the mevalonate pathway, suggesting the presence of the necessary enzymatic machinery for de novo biosynthesis.
While specific examples of environmental factors directly influencing this compound biosynthesis in Stichopus chloronotus are not extensively detailed in the provided search results, research on other plant systems, such as Panax ginseng, has demonstrated biosynthetic plasticity. In Panax ginseng, the expression of genes encoding key enzymes like farnesyl diphosphate synthase (FPS) and squalene synthase (SQS) can be up-regulated in response to environmental cues like methyl jasmonate treatment. This indicates that the production of triterpenoids can be modulated by external stimuli, suggesting a potential for similar regulatory mechanisms in sea cucumbers, although further research is needed to elucidate these specific interactions for marine triterpene glycosides.
Vii. Cellular and Molecular Mechanisms of Action of Stichloroside C2 Preclinical Focus
Regulation of Cellular Proliferation and Viability
Stichloroside C2 exhibits potent effects on regulating cellular proliferation and viability in various cancer cell models, notably in triple-negative breast cancer (TNBC). nih.gov
Dose-Dependent Antiproliferative Effects in Cellular Models
Preclinical studies have shown that this compound significantly inhibits the proliferation of human triple-negative breast cancer (TNBC) cell line MDA-MB-231 and mouse TNBC cell line 4T1 in a dose-dependent manner. nih.gov The compound also demonstrated inhibitory effects on the human breast cancer cell line MCF-7. nih.gov Cell viability assays, such as the Cell Counting Kit-8 (CCK-8) method, were utilized to assess these effects after 24 hours of treatment with varying concentrations of STC2, ranging from 0.03 to 20 μM. nih.gov
Inhibition of Cell Clonogenesis
Beyond inhibiting immediate cell proliferation, this compound has been shown to significantly suppress the clonogenic potential of cancer cells. It dose-dependently inhibited the formation of cell clones in both MDA-MB-231 and 4T1 TNBC cell lines. nih.gov Specific concentrations of STC2 led to substantial reductions in clone numbers:
Table 1: Inhibition of Cell Clonogenesis by this compound nih.gov
| Cell Line | This compound Concentration (μM) | Reduction in Cell Clones (%) (Mean ± SEM) |
| MDA-MB-231 | 0.25 | 52.44 ± 4.56 |
| MDA-MB-231 | 0.5 | 81.43 ± 3.83 |
| MDA-MB-231 | 1 | 95.90 ± 3.41 |
| 4T1 | 0.25 | 46.92 ± 3.32 |
| 4T1 | 0.5 | 87.32 ± 3.74 |
| 4T1 | 1 | 97.64 ± 2.99 |
These findings highlight the potent inhibitory effect of STC2 on the long-term proliferative capacity of breast cancer cells. nih.gov
Cell Cycle Progression Modulation and Arrest Induction
This compound induces cell cycle arrest in TNBC cells, contributing to its antiproliferative effects. nih.gov This modulation of cell cycle progression is accompanied by the induction of DNA damage, evidenced by a significant increase in the protein expression level of the DNA double-strand break marker γ-H2AX. nih.gov
In MDA-MB-231 cells treated with STC2, an increase in the proportion of cells in the G2/M phase was observed, indicating a cell cycle arrest at this checkpoint. nih.gov Conversely, in 4T1 cells, STC2 treatment resulted in an arrest in the S phase of the cell cycle. nih.gov These effects were detected using flow cytometry after 24 hours of treatment with STC2 at concentrations of 0.5 and 1 μM. nih.gov
Downregulation of Key Cyclin-Dependent Kinases (e.g., CDK1, CDK2)
This compound exerts its cell cycle inhibitory effects by downregulating the protein expression levels of key cyclin-dependent kinases (CDKs). Specifically, it has been shown to downregulate phosphorylated cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2) in both MDA-MB-231 and 4T1 cells. nih.gov This downregulation was observed via Western blot analysis after 6 hours of treatment with STC2 at concentrations of 0.25, 0.5, and 1 μM. nih.gov The inhibition of the G2 to M phase transition in MDA-MB-231 cells is linked to the downregulation of phosphorylated CDK1. nih.gov Similarly, the S phase arrest observed in 4T1 cells is associated with the downregulation of CDK2. nih.gov
Alterations in Cyclin Protein Expression (e.g., Cyclin A2, Cyclin B1)
In conjunction with the downregulation of CDKs, this compound also alters the expression of critical cyclin proteins that regulate cell cycle progression. STC2 downregulated the protein expression levels of Cyclin B1 and Cyclin A2 in both MDA-MB-231 and 4T1 cells. nih.gov These changes were detected using Western blot after 6 hours of treatment with STC2 at concentrations of 0.25, 0.5, and 1 μM. nih.gov The downregulation of Cyclin B1 in MDA-MB-231 cells contributes to the observed G2/M phase arrest. nih.gov In 4T1 cells, the downregulation of Cyclin A2 is implicated in the induction of S phase arrest. nih.gov
Table 2: Summary of this compound's Effects on Cell Cycle Regulators nih.gov
| Target Protein | Effect of this compound | Associated Cell Cycle Phase Arrest | Cellular Model(s) Affected |
| Phosphorylated CDK1 | Downregulation | G2/M | MDA-MB-231 |
| Cyclin B1 | Downregulation | G2/M | MDA-MB-231 |
| CDK2 | Downregulation | S | 4T1 |
| Cyclin A2 | Downregulation | S | 4T1 |
| γ-H2AX (DNA damage marker) | Upregulation | - | MDA-MB-231, 4T1 |
Induction of Apoptosis and Programmed Cell Death Pathways
This compound has been shown to induce apoptosis and cell cycle arrest in human TNBC cell lines (MDA-MB-231) and mouse TNBC cell lines (4T1) in a dose-dependent manner. nih.gov This induction of programmed cell death is a critical aspect of its anti-cancer efficacy. nih.gov
The apoptotic effects of STC2 are closely associated with the modulation of specific signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. STC2 has been observed to upregulate the phosphorylation levels of p38, JNK, and ERK1/2, which are components of the MAPK pathway, while simultaneously downregulating Akt phosphorylation. nih.gov The activation of the MAPK pathway is implicated in the induction of apoptosis. nih.gov Furthermore, the observed upregulation of Bax and cleaved PARP protein expression by STC2 suggests the activation of the intrinsic (mitochondrial) apoptotic pathway. nih.gov
A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases that execute programmed cell death. Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair, and its cleavage by caspases, particularly caspase-3, serves as a key indicator of apoptosis. Studies have shown that STC2 upregulates the expression of cleaved PARP protein in both MDA-MB-231 and 4T1 breast cancer cells. nih.gov This cleavage of PARP is a direct consequence of caspase activation, indicating that STC2 triggers downstream apoptotic events.
Table 1: Effect of this compound on Cleaved PARP Expression in TNBC Cells
| Cell Line | STC2 Concentration (µM) | Cleaved PARP Expression Level (Relative to Control) | Significance (p-value) |
| MDA-MB-231 | 0.5 | Upregulated | Not specified, but significant nih.gov |
| MDA-MB-231 | 1.0 | Upregulated | Not specified, but significant nih.gov |
| 4T1 | 0.5 | Upregulated | Not specified, but significant nih.gov |
| 4T1 | 1.0 | Upregulated | Not specified, but significant nih.gov |
The balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 family, is crucial in regulating cell fate. Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. Research indicates that STC2 upregulates the expression of the pro-apoptotic protein Bax in breast cancer cells. nih.gov This shift in the balance towards pro-apoptotic factors contributes to the induction of programmed cell death. nih.gov
Table 2: Effect of this compound on Bax Expression in TNBC Cells
| Cell Line | STC2 Concentration (µM) | Bax Expression Level (Relative to Control) | Significance (p-value) |
| MDA-MB-231 | 0.5 | Upregulated | Not specified, but significant nih.gov |
| MDA-MB-231 | 1.0 | Upregulated | Not specified, but significant nih.gov |
| 4T1 | 0.5 | Upregulated | Not specified, but significant nih.gov |
| 4T1 | 1.0 | Upregulated | Not specified, but significant nih.gov |
This compound has been found to induce DNA damage in TNBC cell lines. nih.gov A key marker for DNA double-strand breaks, which are among the most severe types of DNA damage, is the phosphorylation of histone H2AX, forming γ-H2AX. nih.gov STC2 significantly increased the protein expression level of γ-H2AX in both MDA-MB-231 and 4T1 cells. nih.gov The upregulation of γ-H2AX indicates that STC2 triggers DNA damage responses, which can ultimately lead to cell cycle arrest and apoptosis if the damage is irreparable. nih.gov
Table 3: Effect of this compound on γ-H2AX Phosphorylation in TNBC Cells
| Cell Line | STC2 Concentration (µM) | γ-H2AX Expression Level (Relative to Control) | Significance (p-value) |
| MDA-MB-231 | 0.25 | Significant upregulation | P < 0.001 nih.gov |
| MDA-MB-231 | 0.5 | Significant upregulation | P < 0.001 nih.gov |
| MDA-MB-231 | 1.0 | Significant upregulation | P < 0.001 nih.gov |
| 4T1 | 0.25 | Significant upregulation | P < 0.001 nih.gov |
| 4T1 | 0.5 | Significant upregulation | P < 0.001 nih.gov |
| 4T1 | 1.0 | Significant upregulation | P < 0.001 nih.gov |
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose cell polarity and cell-cell adhesion, gaining migratory and invasive properties. This process is crucial in various developmental contexts but also plays a significant role in cancer progression and metastasis. This compound has been demonstrated to inhibit the occurrence of EMT in TNBC cells. nih.gov This anti-EMT effect is mediated by STC2's ability to promote the expression of E-cadherin, an epithelial marker, while simultaneously inhibiting the expression of vimentin (B1176767), a mesenchymal marker. nih.gov The inhibition of EMT by STC2 is also linked to its regulation of the MAPK signaling pathway. nih.gov By reversing EMT, STC2 can potentially impair the metastatic and invasive capabilities of breast tumor cells.
Table 4: Effect of this compound on EMT Markers in TNBC Cells
| Cell Line | STC2 Concentration (µM) | E-cadherin Expression Level (Relative to Control) | Vimentin Expression Level (Relative to Control) | Significance (p-value) |
| MDA-MB-231 | 0.25 | Promoted | Inhibited | P < 0.001 nih.gov |
| MDA-MB-231 | 0.5 | Promoted | Inhibited | P < 0.001 nih.gov |
| MDA-MB-231 | 1.0 | Promoted | Inhibited | P < 0.001 nih.gov |
| 4T1 | 0.25 | Promoted | Inhibited | P < 0.001 nih.gov |
| 4T1 | 0.5 | Promoted | Inhibited | P < 0.001 nih.gov |
| 4T1 | 1.0 | Promoted | Inhibited | P < 0.001 nih.gov |
Interaction with Membrane Transport Proteins (e.g., Aquaglyceroporins AQP3, AQP7)
Aquaglyceroporins, a subfamily of aquaporins, are integral membrane proteins that facilitate the bidirectional transport of water and small neutral solutes, primarily glycerol (B35011), across cellular membranes. Key members of this family include Aquaporin-3 (AQP3) and Aquaporin-7 (AQP7), which play crucial roles in various physiological processes. AQP3 is abundantly expressed in the skin, where it is vital for maintaining epidermal hydration and barrier function by regulating glycerol and water transport. bicnirrh.res.inuniprot.org AQP7 is highly expressed in adipose tissue, erythrocytes, and pancreatic beta cells, mediating glycerol efflux and contributing to energy metabolism and whole-body energy balance. uniprot.orgcreative-biolabs.compromega.comgenecards.org Dysregulation of aquaglyceroporin activity has implications in conditions such as obesity, insulin (B600854) resistance, and skin disorders. bicnirrh.res.increative-biolabs.com
Recent preclinical research has identified certain marine natural products as potential modulators of aquaglyceroporin function. Among these, Stichoposide C (also referred to in some literature as Stichoposide C, a compound related to the Stichloroside series, and the focus of available research on aquaglyceroporin modulation) has garnered attention for its unique effects on AQP3 and AQP7 mediated transport. uniprot.orgcreative-biolabs.com
Detailed Research Findings
Studies investigating the effects of Stichoposide C on aquaglyceroporins have demonstrated its capacity to modulate glycerol permeability in different cellular models. Stichoposide C was found to significantly increase the glycerol permeability of murine erythrocyte membranes. uniprot.orgcreative-biolabs.com Immunohistochemical analyses revealed that AQP7 is the predominant aquaglyceroporin expressed in mouse erythrocyte membranes, suggesting that Stichoposide C's effect in this model is largely mediated through AQP7. uniprot.org
Further investigations utilized human AQP3-expressing keratinocyte (HaCaT) cells to directly assess the impact of Stichoposide C on transepithelial glycerol transport. In these experiments, Stichoposide C strongly stimulated AQP3-mediated glycerol transport. uniprot.orgcreative-biolabs.com Notably, a structurally related compound, Stichoposide D, did not exhibit a similar effect on glycerol permeability, highlighting the importance of specific structural features for its activity. uniprot.orgcreative-biolabs.com This observation suggests a structure-activity relationship where the presence of quinovose as a second monosaccharide unit in the glycoside structure appears critical for interaction with cellular membranes or direct interaction with the channel proteins. uniprot.orgcreative-biolabs.com
The precise molecular mechanism underlying Stichoposide C's modulating effect is still under investigation, but several hypotheses have been proposed. One potential mechanism involves the interaction of Stichoposide C with 5(6)-unsaturated sterols within cellular membranes that are in proximity to aquaglyceroporins. uniprot.orgcreative-biolabs.com Alternatively, Stichoposide C might directly interact with the aquaglyceroporin channel proteins themselves, leading to altered transport activity. uniprot.orgcreative-biolabs.com Another suggested pathway involves the specific activation of the sphingomyelinase-ceramide pathway by Stichoposide C, which could indirectly influence aquaglyceroporin function. uniprot.org
The experimental methodologies employed to elucidate these interactions included:
Light-scattering kinetics: Used to measure glycerol permeability in murine erythrocytes by observing changes in light scattering upon glycerol influx. creative-biolabs.com
Transepithelial glycerol transport measurements: Performed using AQP3-expressing HaCaT cell monolayers grown on permeable supports, where glycerol concentrations in apical chambers were monitored after basolateral glycerol exposure. uniprot.org
The findings collectively indicate that Stichoposide C acts as a modulator for both AQP3 and AQP7, enhancing their glycerol transport capabilities. uniprot.orgcreative-biolabs.com
Table 1: Effects of Stichoposide C on Aquaglyceroporin-Mediated Glycerol Transport
| Compound | Target Aquaglyceroporin | Cellular Model | Observed Effect on Glycerol Permeability | Proposed Mechanism(s) |
| Stichoposide C | AQP7 | Murine Erythrocytes | Increased | Interaction with 5(6)-unsaturated sterols of cellular membranes or direct channel protein interaction; Activation of sphingomyelinase-ceramide pathway. uniprot.orgcreative-biolabs.com |
| Stichoposide C | AQP3 | Human HaCaT Keratinocytes (AQP3-expressing) | Increased (stimulated transepithelial transport) | Interaction with 5(6)-unsaturated sterols of cellular membranes or direct channel protein interaction; Activation of sphingomyelinase-ceramide pathway. uniprot.orgcreative-biolabs.com |
| Stichoposide D | AQP3, AQP7 | Murine Erythrocytes, Human HaCaT Keratinocytes | No significant effect | Lack of specific structural features (e.g., quinovose as second monosaccharide unit) for interaction. uniprot.orgcreative-biolabs.com |
Viii. Preclinical Research Models and Methodologies for Stichloroside C2 Investigation
In Vitro Experimental Assays and Biomarker Readouts
In vitro experimental assays are fundamental to understanding the cellular and molecular effects of Stichloroside C2. These assays provide detailed insights into its biological activity at a cellular level.
Cell viability and proliferation assays are crucial for assessing the direct impact of this compound on cell growth. This compound has been shown to inhibit the proliferation of various breast cancer cell lines, including human breast cancer cell line (MCF-7), human triple-negative breast cancer (TNBC) cell line (MDA-MB-231), and mouse TNBC cell line (4T1) nih.gov. This inhibitory effect is dose-dependent nih.gov. The Cell Counting Kit-8 (CCK-8) method is commonly used to determine cell viability after treatment with this compound nih.gov. The CCK-8 method relies on the reduction of water-soluble tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells, with the amount of dye produced being proportional to the number of living cells nih.gov.
Table 1: Effect of this compound on Breast Cancer Cell Viability (Illustrative Data based on findings)
| Cell Line | This compound Concentration | Cell Viability (% of Control) | Significance (vs. Control) | Assay Method |
| MCF-7 | 0.03 - 20 μM | Decreased (Dose-dependent) | P < 0.05, P < 0.01, P < 0.001 | CCK-8 |
| MDA-MB-231 | 0.03 - 20 μM | Decreased (Dose-dependent) | P < 0.05, P < 0.01, P < 0.001 | CCK-8 |
| 4T1 | 0.03 - 20 μM | Decreased (Dose-dependent) | P < 0.05, P < 0.01, P < 0.001 | CCK-8 |
| IOSE-80 | 0.03 - 20 μM | Less affected (Normal cell line) | Not significantly affected (Implied) | CCK-8 |
Note: Specific numerical data for all concentrations and cell lines are not provided in the source snippets, but the trend and significance are indicated nih.gov.
Flow cytometry is a powerful technique used to analyze cell cycle distribution and quantify apoptosis nih.gov. This compound has been found to induce cell cycle arrest and apoptosis in TNBC cell lines, specifically MDA-MB-231 and 4T1 cells nih.gov.
Cell Cycle Arrest: In MDA-MB-231 cells treated with this compound, an increase in the number of cells in the G2/M phase was observed, suggesting a G2/M phase arrest nih.gov. Conversely, in 4T1 cells, an increase in the S phase population was noted, indicating an S phase arrest nih.gov. These effects were observed after 24 hours of treatment with concentrations such as 0.5 and 1 μM nih.gov.
Apoptosis Quantification: this compound induces apoptosis in both MDA-MB-231 and 4T1 breast cancer cell types in a dose-dependent manner nih.gov. Apoptosis is typically detected using methods such as Annexin V-FITC and propidium (B1200493) iodide (PI) staining, which identify early and late apoptotic/necrotic cells via flow cytometry nih.gov.
Western blotting is widely employed to analyze the expression and phosphorylation levels of specific proteins, providing insights into the molecular pathways affected by a compound nih.gov. This compound has been shown to modulate several key proteins involved in cell signaling, cell cycle regulation, and epithelial-mesenchymal transition (EMT).
MAPK Signaling Pathway: this compound significantly upregulates the phosphorylation levels of p38, JNK, and ERK1/2, while significantly downregulating the phosphorylation level of Akt in TNBC cells nih.gov. These effects suggest an activation of the MAPK signaling pathway and inhibition of the Akt pathway nih.gov.
Cell Cycle Regulatory Proteins: STC2 has been observed to downregulate the protein expression levels of phosphorylated cyclin-dependent kinase 1 (CDK1), cyclin B1, CDK2, and cyclin A2 in MDA-MB-231 and 4T1 cells nih.gov.
Apoptosis-Related Proteins: this compound upregulates the expression of Bax and cleaved PARP proteins in breast cancer cells, indicating the induction of apoptotic pathways nih.gov.
DNA Damage Markers: STC2 significantly increases the protein expression level of γ-H2AX, a marker for DNA double-strand breaks nih.gov.
EMT-Related Proteins: this compound promotes the protein expression of the epithelial biomarker E-cadherin and inhibits the protein expression of the interstitial phenotypic marker vimentin (B1176767), suggesting its ability to inhibit EMT in TNBC cells nih.gov.
Table 2: Key Protein Expression and Phosphorylation Changes Induced by this compound in TNBC Cells (Western Blotting)
| Protein/Phosphorylation Status | Effect of STC2 Treatment | Cell Lines Studied |
| p38 (Phosphorylated) | Upregulated | MDA-MB-231, 4T1 |
| JNK (Phosphorylated) | Upregulated | MDA-MB-231, 4T1 |
| ERK1/2 (Phosphorylated) | Upregulated | MDA-MB-231, 4T1 |
| Akt (Phosphorylated) | Downregulated | MDA-MB-231, 4T1 |
| CDK1 (Phosphorylated) | Downregulated | MDA-MB-231, 4T1 |
| Cyclin B1 | Downregulated | MDA-MB-231, 4T1 |
| CDK2 | Downregulated | MDA-MB-231, 4T1 |
| Cyclin A2 | Downregulated | MDA-MB-231, 4T1 |
| Bax | Upregulated | MDA-MB-231, 4T1 |
| Cleaved PARP | Upregulated | MDA-MB-231, 4T1 |
| γ-H2AX | Significantly Increased | MDA-MB-231, 4T1 |
| E-cadherin | Promoted/Upregulated | MDA-MB-231, 4T1 |
| Vimentin | Inhibited/Downregulated | MDA-MB-231, 4T1 |
Data based on findings from nih.gov.
Clonogenic assays, also known as colony formation assays, are in vitro cell survival assays that evaluate the ability of a single cell to grow into a colony of at least 50 cells, reflecting its long-term proliferative capacity and reproductive viability. This compound has demonstrated a significant inhibitory effect on the clonal formation of both human MDA-MB-231 and mouse 4T1 breast cancer cells nih.gov. This inhibition was observed to be dose-dependent nih.gov. For instance, at concentrations of 0.25 μM, 0.5 μM, and 1 μM, this compound reduced the number of MDA-MB-231 cell clones by 52.44%, 81.43%, and 95.90% respectively, and 4T1 cell clones by 46.92%, 87.32%, and 97.64% respectively, compared to control groups (P < 0.001 for all) nih.gov.
Table 3: Inhibition of Clonogenic Formation by this compound in TNBC Cells
| Cell Line | This compound Concentration (μM) | Reduction in Clone Number (%) | Significance (vs. Control) |
| MDA-MB-231 | 0.25 | 52.44 ± 4.56 | P < 0.001 |
| MDA-MB-231 | 0.5 | 81.43 ± 3.83 | P < 0.001 |
| MDA-MB-231 | 1 | 95.90 ± 3.41 | P < 0.001 |
| 4T1 | 0.25 | 46.92 ± 3.32 | P < 0.001 |
| 4T1 | 0.5 | 87.32 ± 3.74 | P < 0.001 |
| 4T1 | 1 | 97.64 ± 2.99 | P < 0.001 |
Data based on findings from nih.gov.
Light scattering methods, such as stopped-flow light scattering, are utilized to analyze the kinetics of water and solute permeability across biological and artificial membranes. These methods can assess changes in cell volume due to osmotic gradients, providing insights into membrane integrity and transporter function. While such methodologies are established for studying membrane permeability, specific detailed research findings on this compound's membrane permeability using light scattering methods were not identified in the provided literature.
In Vivo Animal Models for Efficacy and Mechanistic Investigations
In vivo animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of potential therapeutic agents in a complex biological system, bridging the gap between in vitro findings and clinical applications. While this compound has demonstrated potent anti-tumor activity in various human and murine cancer cell lines in vitro nih.gov, detailed reports specifically on its efficacy and mechanistic investigations within in vivo animal models were limited in the provided search results. One source generally states that "Further studies are required to confirm efficacy in vivo and the mechanism of effects" for this compound. Another mentions that this compound inhibited proliferation and clonogenesis in human and murine triple-negative breast cancer cell lines nih.gov, which refers to the in vitro studies using cell lines derived from human and murine tumors. The broader context of sea cucumber saponins (B1172615) suggests potential for in vivo anti-tumor activity, as seen with other compounds like Frondoside A. However, specific detailed data on this compound's performance in animal models, such as tumor regression, survival rates, or detailed mechanistic insights derived from in vivo studies, were not explicitly available in the provided search results. Preclinical research often employs ectopic xenografts, orthotopic xenografts, syngeneic xenografts, or patient-derived xenograft (PDX) models to assess drug efficacy and safety in vivo.
Implementation of Mouse Tumor Models (e.g., Mouse Triple-Negative Breast Cancer, Ehrlich Carcinoma)
The investigation of this compound (STC2) in mouse tumor models has predominantly utilized in vitro approaches, specifically employing the mouse Triple-Negative Breast Cancer (TNBC) cell line 4T1. Research indicates that STC2 significantly inhibits the proliferation and clonogenesis of 4T1 cells in a dose-dependent manner. nih.govresearchgate.netnih.gov This inhibitory effect is accompanied by the induction of apoptosis and cell cycle arrest within these murine TNBC cells. nih.govresearchgate.netnih.gov Furthermore, STC2 has been shown to induce DNA damage in 4T1 cells, evidenced by a significant upregulation of the DNA double-strand break marker γ-H2AX. nih.govresearchgate.netnih.gov
Detailed research findings from in vitro studies on mouse 4T1 TNBC cells demonstrate STC2's impact on key cellular processes:
Table 1: Effects of this compound on Mouse 4T1 TNBC Cell Lines (In Vitro)
| Parameter/Protein Expression | Observed Effect of this compound | Citation |
| Cell Proliferation | Significant inhibition | nih.govresearchgate.netnih.gov |
| Clonogenesis | Significant inhibition | nih.govresearchgate.netnih.gov |
| Apoptosis | Induction | nih.govresearchgate.netnih.gov |
| Cell Cycle Arrest | Induction | nih.govresearchgate.netnih.gov |
| DNA Damage | Induction (increased γ-H2AX) | nih.govresearchgate.netnih.gov |
| p-CDK1, Cyclin B1, CDK2, Cyclin A2 | Downregulation | nih.govresearchgate.netnih.gov |
| Bax, Cleaved PARP | Upregulation | nih.govresearchgate.netnih.gov |
| E-cadherin | Promotion of expression | nih.govresearchgate.netnih.gov |
| Vimentin | Inhibition of expression | nih.govresearchgate.netnih.gov |
| p38, JNK, ERK1/2 (MAPK pathway) | Upregulation of phosphorylation levels | nih.govresearchgate.netnih.gov |
| Akt phosphorylation | Downregulation | nih.govresearchgate.netnih.gov |
While these in vitro findings highlight the potential of STC2 against murine TNBC cells, comprehensive details regarding its in vivo efficacy in mouse tumor models, such as orthotopic 4T1 xenografts or Ehrlich Carcinoma models, are not extensively detailed within the provided search results specifically for this compound. However, mouse tumor models, including syngeneic models like the 4T1 breast cancer model or Ehrlich carcinoma models, are widely recognized as crucial tools in preclinical oncology research. Syngeneic models, derived from tumor cells originating from the same inbred mouse strain as the host, maintain an intact immune system, making them ideal for evaluating immunotherapies and understanding tumor-immune interactions. mdpi.com Ehrlich carcinoma, a transplantable murine tumor, is also a common model for evaluating anti-cancer agents. semanticscholar.orgnih.gov The implementation of such models typically involves subcutaneous or orthotopic implantation of tumor cells into immunocompetent syngeneic hosts, allowing for the assessment of tumor growth inhibition, metastasis, and survival outcomes in a living system.
Methodological Rigor and Reporting in Preclinical Animal Study Design
Methodological rigor is paramount in preclinical animal studies to ensure the generation of valid, reproducible, and unbiased data. Key aspects of rigorous study design and reporting include:
Clear Hypothesis and Outcomes: Experiments should be designed with a clear hypothesis and predefined primary and secondary outcomes to avoid bias in data interpretation.
Control Groups: The inclusion of appropriate control groups is essential to determine if observed effects are attributable to the intervention. These can include negative controls (e.g., placebo, sham surgery, untreated animals) and positive controls (e.g., a known effective treatment) to validate experimental methods.
Experimental Unit Definition: Researchers must clearly define the experimental unit (e.g., a single animal, a litter, or a cage of animals) to ensure correct statistical analysis and avoid pseudoreplication.
Sample Size Determination: The sample size should be carefully determined using power analysis to ensure statistical significance while minimizing the number of animals used, aligning with ethical considerations.
Randomization: Animals should be randomly assigned to control and experimental groups to minimize selection bias and ensure that groups are comparable at the start of the study.
Blinding: Blinding of researchers and outcome assessors to the treatment groups helps prevent observer bias, especially when subjective measurements are involved.
Inclusion and Exclusion Criteria: Clear criteria for including or excluding animals from the study should be established and reported.
Statistical Analysis: Appropriate statistical methods must be chosen and applied to analyze the data, accounting for the experimental design and data distribution. Detailed reporting of statistical results, including measures of variability and significance levels, is crucial for transparency.
Detailed Reporting: Comprehensive reporting of all experimental details, including animal characteristics (species, strain, age, gender), housing conditions, experimental procedures, and outcomes, is vital for reproducibility.
Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines promotes transparency and reproducibility in animal research.
Ethical Considerations and Adherence to the 3Rs Principle in Animal Research
Ethical considerations are fundamental to any research involving animals, driven by a moral imperative to minimize suffering and ensure animal welfare. The "3Rs" principle, widely adopted in animal research ethics, provides a framework for responsible conduct:
Replacement: This principle encourages the use of alternative methods to live animals whenever possible. This can involve absolute replacement (e.g., in vitro cell cultures, computational models, organoids) or relative replacement (using animals that are not exposed to pain or distress). For instance, initial studies on this compound have effectively utilized in vitro cell lines to understand its cellular mechanisms. nih.govresearchgate.netnih.gov
Reduction: This principle aims to minimize the number of animals used in an experiment while still achieving statistically significant and reliable results. This can be achieved through robust experimental design, appropriate statistical power calculations, and sharing of animal tissues or organs among researchers.
Refinement: This principle focuses on minimizing any pain, suffering, distress, or lasting harm experienced by the animals throughout their lives, from breeding to euthanasia. This includes providing appropriate housing, environmental enrichment, proper anesthesia and analgesia during procedures, and training for all personnel handling animals. Researchers are responsible for assessing the expected effect on laboratory animals and ensuring good animal welfare.
Beyond the 3Rs, other ethical considerations in animal research include:
Justification of Research: There must be a clear scientific purpose and a reasonable expectation that the research will generate useful data that advances scientific knowledge or improves human/animal health and welfare, justifying the use of animals.
Competent Personnel: All individuals involved in animal handling and experimentation must receive explicit instruction and be competent in experimental methods, animal care, and handling.
Minimizing Discomfort: Pain, suffering, and discomfort should be minimized, with proper anesthesia and aseptic techniques used during surgical procedures.
Monitoring and Care: Animals should be kept in appropriate and safe environments with suitable humidity, airflow, and temperature to prevent stress and susceptibility to infections. Adequate space should be provided for free movement and proper sleep.
Institutional Oversight: Research protocols involving animals are typically reviewed and approved by Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical committees, which play a primary role in evaluating protocols for feasibility, rational use of animals, and animal welfare.
Adherence to these ethical principles and guidelines ensures that animal research is conducted responsibly and humanely, maximizing scientific benefit while minimizing animal suffering.
Ix. Structure Activity Relationships Sar and Derivative Studies of Stichloroside C2
Identification of Key Structural Determinants Influencing Biological Activities
Quantitative structure-activity relationship (QSAR) analyses have confirmed the importance of several structural elements. For instance, the presence of an 18(20)-lactone ring and a normal, non-shortened side chain in the aglycone are strongly correlated with higher cytotoxic activity. nih.gov Furthermore, the molecular volume and shape, which are influenced by both the aglycone and the glycone, play a crucial role. nih.govmdpi.com The interplay between a bulky oligosaccharide chain and a less bulky aglycone can create an optimal molecular shape for potent membranolytic action. mdpi.com These studies underscore that the biological activity of Stichloroside C2 is not dictated by a single feature but by the synergistic contribution of its various structural components.
Impact of Aglycone Structural Modifications on Bioactivity Profiles
The aglycone, or holostane skeleton, of this compound is a complex polycyclic structure whose functionalization pattern is pivotal to its biological profile. Modifications to this core, whether naturally occurring in different glycosides or synthetically derived, lead to significant variations in activity.
Acetylation is a common modification in triterpene glycosides and has a profound impact on bioactivity. The presence of acetoxy (-OAc) groups, particularly at the C-16 position of the aglycone, is generally found to enhance cytotoxic potency. mdpi.comnih.gov This has been observed in compounds like Frondoside A, where the C-16 acetoxy group is a key feature. nih.gov Decoration of the aglycone with acetoxy groups at various positions, including C-16, C-22, C-23, and C-25, contributes to the structural diversity and biological activity of these saponins (B1172615). mdpi.com The addition of these acyl groups can be vital for the compound's ability to induce apoptosis and exert antifungal or antibacterial effects. mdpi.com
| Structural Modification | Position | Impact on Bioactivity | Reference |
| Presence of Acetoxy Group | C-16 | Generally enhances cytotoxic potency | mdpi.comnih.gov |
| C-22 | Contributes to overall activity | mdpi.commdpi.com | |
| C-23 | Contributes to overall activity | mdpi.com | |
| C-25 | Contributes to overall activity | mdpi.com |
In contrast to acetoxy groups, the presence and position of hydroxyl (-OH) groups can have a variable or even negative impact on cytotoxicity. QSAR studies have revealed a negative correlation between an increased number of hydroxyl groups on the aglycone and cytotoxic activity, likely due to changes in properties like hydrophobicity and hydrogen bonding potential. nih.gov For example, the presence of a hydroxyl group at the C-23 position in the aglycone has been identified as a factor that can negatively influence bioactivity. nih.gov Conversely, the absence of hydroxyl groups at certain positions, such as C-22, combined with other features like a keto-group at C-16, has been associated with high hemolytic activity in some glycosides. mdpi.com
| Structural Modification | Position | Impact on Bioactivity | Reference |
| Presence of Hydroxyl Group | C-23 | Can negatively influence cytotoxicity | nih.gov |
| General Aglycone | An increased number of -OH groups can decrease cytotoxicity | nih.gov | |
| C-16, C-22, C-25 | Presence contributes negatively to hemolytic activity | mdpi.com |
| Structural Modification | Position | Impact on Bioactivity | Reference |
| Presence of Double Bond | Δ9(11) | Critically important for high hemolytic activity | mdpi.com |
| Δ25(26) (side chain) | Strong positive correlation with hemolytic activity | mdpi.com | |
| Δ24(25) (side chain) | Contributes negatively to hemolytic activity | mdpi.com |
Influence of Glycone (Oligosaccharide Chain) Composition and Linkages on Activity
The glycone portion of this compound, an oligosaccharide chain attached to the aglycone, is equally important in modulating biological activity. The length of the chain, the sequence and type of its monosaccharide units, its branching pattern, and the presence of modifications like sulfation all have a substantial effect. mdpi.commdpi.com The sugar chain can consist of up to six monosaccharide units. nih.gov Studies comparing different glycosides have shown that even subtle changes in the sugar chain can lead to significant differences in potency and mechanism of action. For instance, the anticancer activity of some glycosides is directly affected by the specific nature of the saccharide moiety. mdpi.comnih.gov
The oligosaccharide chains of sea cucumber glycosides are typically composed of a specific set of sugars. The most common monosaccharide units include D-xylose (Xyl), D-quinovose (Qui), D-glucose (Glc), 3-O-methyl-D-glucose (MeGlc), and 3-O-methyl-D-xylose (MeXyl). nih.gov The arrangement of these sugars is often conserved to a degree; the first sugar unit attached to the aglycone is almost always xylose, while the terminal unit is frequently a 3-O-methylated sugar like 3-O-methyl-D-glucose. nih.govnih.gov
The identity of the monosaccharides within the chain is a key factor for bioactivity. A comparative study between Stichloroside C1 (STC) and a related compound, STD, which differ only in the second sugar unit (quinovose in STC, glucose in STD), found that STC was two to five times more potent in inducing cancer cell death. nih.gov This highlights the critical role that a single sugar residue can play. Similarly, the presence of quinovose as the second monosaccharide in linear tetrasaccharide chains has been shown to confer higher hemolytic activity compared to glucose at the same position. mdpi.com
| Monosaccharide Unit | Typical Position | Role in Bioactivity | Reference |
| D-xylose | First unit (linked to aglycone) | Foundational unit of the chain | nih.govnih.gov |
| D-quinovose | Second unit | Presence can significantly increase cytotoxic/hemolytic potency compared to glucose | mdpi.comnih.gov |
| D-glucose | Variable (e.g., second unit) | Often confers lower activity than quinovose at the same position | mdpi.comnih.gov |
| 3-O-methyl-D-glucose | Terminal unit | Common terminating sugar | nih.govnih.gov |
| 3-O-methyl-D-xylose | Terminal unit | Common terminating sugar | nih.govnih.gov |
Role of Sulfate (B86663) Groups in Modulating Bioactivity
The degree and position of sulfation on the carbohydrate moiety of triterpenoid (B12794562) glycosides are critical determinants of their biological activity. The presence of a sulfate group can significantly influence the membranolytic properties of these compounds, which is a key mechanism underlying many of their bioactivities.
Studies on cucumariosides have demonstrated that a mono-sulfated compound, cucumarioside (B1229730) A2-2, exhibited significantly greater hemolytic activity compared to its desulfated derivative. nih.gov Furthermore, this mono-sulfated form was also more active than a di-sulfated analogue, cucumarioside A6-2, which has an additional sulfate group at the C-6 position of the terminal 3-O-methylglucose residue. nih.gov This suggests that the number and placement of sulfate groups are finely tuned to achieve optimal biological effect. Similarly, cucumarioside A2-2 was more effective at inducing a rapid increase in cytosolic Ca2+ content compared to the poly-sulfated derivative, cucumarioside A7-1. nih.gov The monosulfated cucumariosides A2-2 and A4-2 were also found to stimulate peritoneal macrophage lysosomal activity, an effect that was completely abolished upon desulfation. nih.gov
In some cases, the impact of sulfate groups can be ambiguous. While the total number of sulfate groups may only show a weak positive correlation with activity, the specific positioning is crucial. mdpi.com For example, a sulfate group at C-6 of the terminal 3-O-methylglucose residue has a strong positive correlation with activity, whereas sulfation at other positions, such as C-2 of a glucose unit bonded to C-4 of the first xylose, can have a strong negative correlation. mdpi.com In some instances, the enzymatic processes of sulfation and O-methylation can compete during biosynthesis, leading to unique sulfation patterns that can impact bioactivity. mdpi.comresearchgate.net
Significance of Oligosaccharide Chain Branching and Conformation
The structure of the oligosaccharide chain, including its length, branching, and the composition of its monosaccharide units, is another critical factor influencing the bioactivity of triterpenoid glycosides. The carbohydrate chain can range from one to six monosaccharide units, commonly including D-xylose, 3-O-methyl-D-xylose, D-glucose, 3-O-methyl-D-glucose, and D-quinovose. nih.gov
A linear tetrasaccharide chain has been suggested to be necessary for the modification of cellular membranes, a primary mechanism of action for these compounds. nih.gov The branching of the oligosaccharide chain also plays a significant role. For instance, glycosides with a xylose residue branching the chain at C-4 of the first xylose have been discovered and their unique structures contribute to their biological profiles. mdpi.com
Comparative Biological Activity of this compound Analogues and Structurally Related Saponins
This compound belongs to a broad family of triterpenoid glycosides isolated from sea cucumbers, many of which exhibit significant biological activities, particularly anticancer effects. Comparing the activities of this compound with its analogues and other related saponins provides valuable insights into the structural features that govern their therapeutic potential.
Stichloroside C1 (STC1) , a closely related analogue of this compound, has also demonstrated notable antitumor activity. nih.gov Like other stichlorosides, its mechanism of action is believed to be related to its membranotropic effects. nih.gov Stichloroside C1 has been shown to induce apoptosis in human leukemia and colorectal cancer cells. nih.gov
Stichoposides , another group of related saponins, have also been investigated for their anticancer properties. Stichoposide C, for example, has been shown to induce apoptosis and exhibit antitumor activity. mdpi.com
Frondoside A , a triterpenoid glycoside isolated from the sea cucumber Cucumaria frondosa, is one of the most extensively studied saponins for its anticancer effects. mdpi.comaphios.comnih.govnih.govplos.org It has demonstrated a broad spectrum of activities including inhibition of cancer cell growth, induction of apoptosis, and suppression of metastasis and angiogenesis in various cancer models. mdpi.comnih.govplos.org The anticancer effects of Frondoside A appear to be more potent than some of its own analogues; for instance, it is more effective at reducing the viability of pancreatic cancer cells than its disulphated counterpart, Frondoside B. mdpi.com The trisulphated Frondoside C showed no effect on cell viability. mdpi.com
Cucumariosides , isolated from sea cucumbers of the genus Cucumaria, also exhibit a range of biological activities, including cytotoxic and immunomodulatory effects. mdpi.comnih.govacs.orgkarger.comresearchgate.net Cucumarioside A2-2, for example, has been shown to induce apoptosis in leukemic cells and arrest the cell cycle in the S phase. mdpi.comkarger.com Its anticancer effects have been demonstrated both in vitro and in vivo. mdpi.comkarger.com The activity of cucumariosides is also influenced by their sulfation pattern, as discussed previously. nih.gov
A study comparing the effects of Frondoside A and cucumariosides on leukemic cells found that while both induced apoptosis, the effect of Frondoside A was more potent and rapid than that of cucumarioside A2-2. mdpi.com
The diverse biological activities of these related saponins underscore the importance of specific structural motifs in determining their therapeutic efficacy. While they share a common triterpenoid glycoside backbone, subtle variations in the aglycone, the length and branching of the oligosaccharide chain, and the number and position of sulfate groups can lead to significant differences in their biological profiles. This compound, with its demonstrated anti-cancer properties, including the ability to inhibit proliferation, induce apoptosis, and suppress epithelial-mesenchymal transition in triple-negative breast cancer cells, represents a promising compound within this class of marine natural products. nih.govnih.gov
Interactive Data Table: Comparative Biological Activities of this compound and Related Saponins
| Compound | Primary Source Organism | Key Biological Activities | Notable Research Findings |
| This compound | Thelenota ananas | Anticancer (inhibits proliferation, induces apoptosis, inhibits EMT in TNBC) nih.govnih.gov | Regulates the MAPK signaling pathway. nih.govnih.gov |
| Stichloroside C1 | Stichopus chloronotus | Anticancer (induces apoptosis) nih.gov | Antitumor activity related to membranotropic effects. nih.gov |
| Stichoposides (e.g., Stichoposide C) | Stichopus sp. | Anticancer (induces apoptosis) mdpi.com | Contributes to antitumor activity through apoptosis induction. mdpi.com |
| Frondoside A | Cucumaria frondosa | Anticancer (inhibits growth, induces apoptosis, anti-metastatic, anti-angiogenic), Immunomodulatory mdpi.comnih.govnih.gov | More potent than its disulphated (Frondoside B) and trisulphated (Frondoside C) analogues in some cancer cell lines. mdpi.com |
| Cucumariosides (e.g., Cucumarioside A2-2) | Cucumaria japonica | Anticancer (induces apoptosis, cell cycle arrest), Immunomodulatory (stimulates lysosomal activity) mdpi.comnih.govacs.org | Bioactivity is highly dependent on the number and position of sulfate groups. nih.gov |
X. Future Research Directions for Stichloroside C2 in Chemical Biology and Preclinical Development
Advanced Elucidation of Downstream Molecular Targets and Signaling Networks
While initial studies indicate that STC2 influences the MAPK and Akt signaling pathways, leading to EMT inhibition and apoptosis in TNBC cells, a comprehensive understanding of its precise downstream molecular targets and the intricate signaling networks it modulates remains an area for advanced research targetmol.compharmint.net. Future investigations should aim to identify the direct binding partners of STC2 within the cell and to map the complete cascade of events triggered by its interaction. This includes pinpointing specific kinases, phosphatases, transcription factors, or other regulatory proteins that are directly or indirectly affected by STC2. Techniques such as quantitative proteomics, phosphoproteomics, metabolomics, and high-resolution imaging could be employed to provide a global view of cellular changes induced by STC2 at a systems level. Furthermore, genetic screening approaches, such as CRISPR-Cas9 screens, could help identify genes whose expression or function is critical for STC2's efficacy or resistance, thereby revealing novel targets or pathways. Understanding these detailed molecular interactions will be vital for rational drug design and predicting potential off-target effects.
(Note: No interactive data tables are generated for this section as it focuses on prospective research directions rather than presenting empirical data.)
Exploration of Synergistic Effects in Combination Strategies within Preclinical Models
The development of new anti-cancer agents often involves exploring their potential in combination therapies to enhance efficacy, overcome drug resistance, and potentially reduce the dosage and toxicity of individual agents medchemexpress.com. Given STC2's distinct mechanism of action, future research should rigorously explore its synergistic effects when combined with existing chemotherapeutic agents or targeted therapies currently used for TNBC. Preclinical models, including in vitro co-culture systems and in vivo xenograft models, are essential for evaluating such combinations medchemexpress.com. Studies could investigate combinations with agents that target different aspects of TNBC biology, such as DNA repair inhibitors, PARP inhibitors, or immune checkpoint inhibitors. The goal would be to identify optimal drug ratios and administration schedules that yield superior anti-tumor responses compared to single-agent treatments, while minimizing adverse effects. Mechanistic studies accompanying these combination therapies would also be crucial to understand the molecular basis of any observed synergy, which could involve effects on cell cycle arrest, apoptosis induction, or inhibition of tumor growth and metastasis medchemexpress.com.
(Note: No interactive data tables are generated for this section as it outlines future research strategies rather than presenting experimental results.)
Development of Novel In Vitro and In Vivo Models for Refined Mechanistic Investigations
Traditional two-dimensional (2D) cell culture models, while useful for initial screening, often fail to fully replicate the complexity of the in vivo tumor microenvironment and cellular heterogeneity. To refine mechanistic investigations and improve the predictability of preclinical outcomes for STC2, there is a need for the development and utilization of more physiologically relevant in vitro and in vivo models. This includes the adoption of complex in vitro models (CIVMs) such as three-dimensional (3D) cell cultures, spheroids, organoids, and microfluidic "organ-on-a-chip" systems. These models can better mimic the cellular architecture, cell-cell interactions, and extracellular matrix components found in native tissues. For in vivo studies, the use of patient-derived xenograft (PDX) models, which retain the genetic and histological characteristics of the original human tumor, would provide a more accurate representation of human disease and allow for the assessment of STC2's efficacy in a more clinically relevant setting. These advanced models will enable more precise mechanistic studies, including investigations into STC2's effects on tumor invasion, metastasis, and interaction with the immune system.
(Note: No interactive data tables are generated for this section as it discusses the development and application of research models, not specific data outcomes.)
Optimization of Stichloroside C2 as a Lead Compound for Medicinal Chemistry Programs
For STC2 to progress as a viable drug candidate, significant medicinal chemistry efforts are required to optimize its properties. This involves transforming STC2 from a promising natural product hit into a lead compound with improved pharmacological characteristics. Key areas of optimization include enhancing its potency and selectivity towards cancer cells, improving its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion), and reducing any potential off-target effects or toxicity. Structure-activity relationship (SAR) studies, involving systematic chemical modifications of the STC2 scaffold, would be essential to identify key functional groups responsible for its activity and to design analogs with superior properties. Strategies such as prodrug design could be explored to improve its bioavailability or targeted delivery. Computational chemistry approaches, including molecular docking and dynamics simulations, can guide these modifications by predicting interactions with potential targets and optimizing binding affinity. The ultimate goal of these medicinal chemistry programs is to develop STC2 analogs with an optimized balance of efficacy, safety, and drug-like properties, paving the way for advanced preclinical and eventual clinical development.
(Note: No interactive data tables are generated for this section as it outlines strategies for chemical optimization rather than presenting empirical data.)
Q & A
Q. How can interdisciplinary collaboration advance this compound research?
- Methodological Answer : Partner with computational chemists for target prediction, microbiologists for MOA validation, and pharmacologists for ADMET profiling. Use standardized data formats (e.g., ISA-Tab) for seamless integration of omics, chemical, and bioassay data. Jointly apply for funding initiatives prioritizing cross-disciplinary natural product research .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
